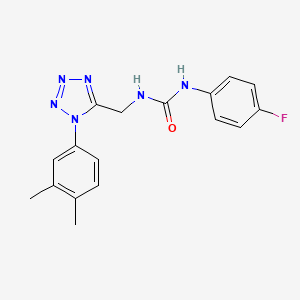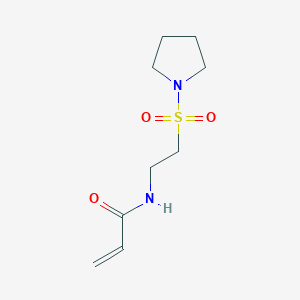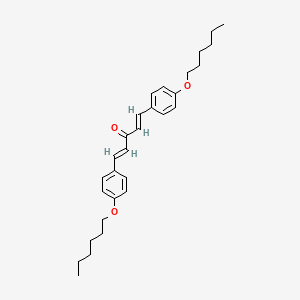
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of DMFU involves several functional groups, including a tetrazole ring, a urea group, and a fluorophenyl group. The tetrazole ring is a five-membered ring containing four nitrogen atoms, which is a common motif in many pharmaceutical compounds. The urea group consists of a carbonyl group flanked by two amine groups, and the fluorophenyl group is a phenyl ring substituted with a fluorine atom .Scientific Research Applications
Synthesis and Structural Applications
Variation in Site of Lithiation with Ring Substituent of N′-Aryl-N,N-Dimethylureas : This research explores the lithiation of various N′-aryl-N,N-dimethylureas, focusing on how different substituents in the aryl ring affect the reaction course. The findings are crucial for understanding the synthesis of 2-substituted derivatives of compounds like 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea (Smith, El‐Hiti, & Shukla, 1999).
Crystal Structure of Flufenoxuron and Related Compounds : The study provides insights into the crystal structure of flufenoxuron, a benzoylurea pesticide, which shares structural similarities with the compound . It highlights the dihedral angles and hydrogen bonding patterns, crucial for understanding the physical and chemical properties of such compounds (Jeon, Kang, Lee, & Kim, 2014).
Synthesis and Structural Characterization of Isostructural Thiazoles : Research on the synthesis and crystallization of thiazole compounds, which are structurally related to the compound , offers valuable insights into its potential applications in chemical synthesis and material science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Potential Biological and Medicinal Applications
Synthesis and Biological Evaluation of Anticancer Agents : Research into the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which share a structural motif with the compound , has demonstrated significant antiproliferative effects against various cancer cell lines, highlighting potential medicinal applications (Feng et al., 2020).
Microbial Degradation of Substituted Urea Herbicides : Studies on the microbial degradation of substituted urea herbicides, which include compounds structurally similar to the one , provide insights into their environmental impact and degradation pathways, relevant for ecological and agricultural applications (Murray, Rieck, & Lynd, 1969).
Chemical and Physical Property Studies
Molecular Structure and Computational Studies : Research focusing on the molecular structure and computational studies of related compounds provides valuable information on the physicochemical properties, which is essential for developing applications in various scientific domains (Karakurt, Cukurovalı, Subasi, & Kani, 2016).
Crystal Structure of Chlorfluazuron : The study of the crystal structure of chlorfluazuron, a compound with structural similarities, offers insights into the potential physical properties and applications of 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea (Cho, Kim, Lee, & Kim, 2015).
properties
IUPAC Name |
1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c1-11-3-8-15(9-12(11)2)24-16(21-22-23-24)10-19-17(25)20-14-6-4-13(18)5-7-14/h3-9H,10H2,1-2H3,(H2,19,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXZYCWKMAQIKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2379443.png)

![4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2379446.png)
![2-Methoxyethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2379448.png)
![2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2379450.png)

![N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2379452.png)

![2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol](/img/structure/B2379455.png)
![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2379456.png)
![9-isobutyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2379458.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2379460.png)
![Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2379461.png)
![N-(4-bromo-2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2379464.png)